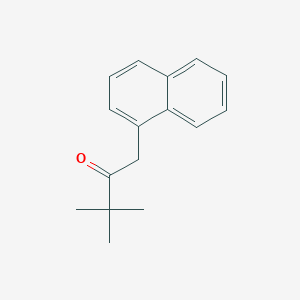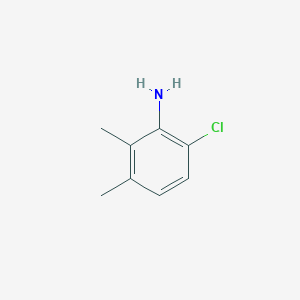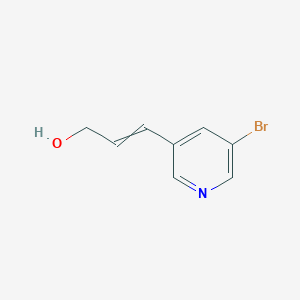
3-(5-bromopyridin-3-yl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-bromopyridin-3-yl)prop-2-en-1-ol is an organic compound with the molecular formula C8H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a propenol group attached to the 3-position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromopyridin-3-yl)prop-2-en-1-ol typically involves the bromination of 3-pyridinol followed by the introduction of a propenol group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at room temperature. After bromination, the resulting 5-bromo-3-pyridinol is subjected to a propenylation reaction using propargyl alcohol under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and propenylation reactions can be optimized using automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
3-(5-bromopyridin-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-(5-Bromo-3-pyridinyl)prop-2-enal or 3-(5-Bromo-3-pyridinyl)prop-2-enoic acid.
Reduction: 3-(3-Pyridinyl)prop-2-en-1-ol.
Substitution: 3-(5-Azido-3-pyridinyl)prop-2-en-1-ol or 3-(5-Mercapto-3-pyridinyl)prop-2-en-1-ol.
科学研究应用
3-(5-bromopyridin-3-yl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(5-bromopyridin-3-yl)prop-2-en-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the propenol group play crucial roles in binding to active sites and modulating the activity of these targets. The compound can inhibit enzyme activity by forming covalent bonds with nucleophilic residues in the active site or by competing with natural substrates for binding.
相似化合物的比较
Similar Compounds
3-(5-Bromo-2-pyridinyl)-2-propyn-1-ol: Similar structure but with a propynyl group instead of a propenol group.
3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol: Contains a methoxy group at the 3-position of the pyridine ring.
Uniqueness
3-(5-bromopyridin-3-yl)prop-2-en-1-ol is unique due to the presence of both a bromine atom and a propenol group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
属性
分子式 |
C8H8BrNO |
|---|---|
分子量 |
214.06 g/mol |
IUPAC 名称 |
3-(5-bromopyridin-3-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H8BrNO/c9-8-4-7(2-1-3-11)5-10-6-8/h1-2,4-6,11H,3H2 |
InChI 键 |
OYPRXMBFEZBYQC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=C1Br)C=CCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

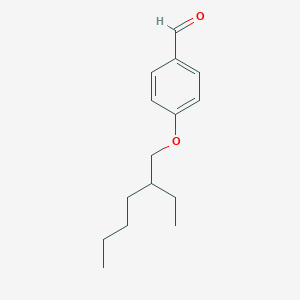
![(2S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B8611201.png)
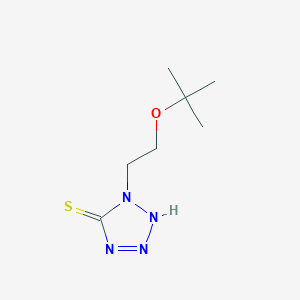
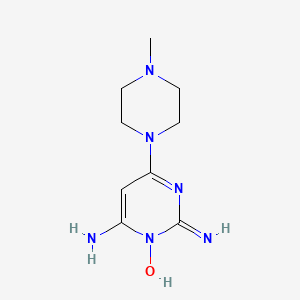
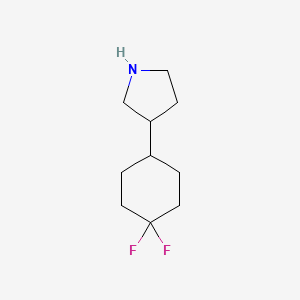
![Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one 2,2-dioxide](/img/structure/B8611248.png)
![1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrazol-4-ylamine](/img/structure/B8611254.png)
![N-methyl-1-[4-(1-methyl-1H-imidazol-2-yl)phenyl]methanamine](/img/structure/B8611261.png)
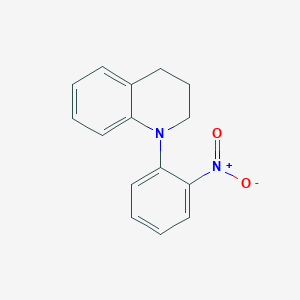
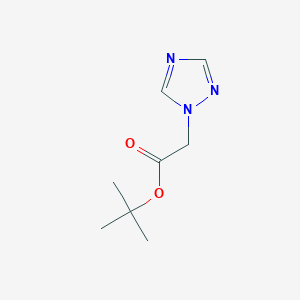
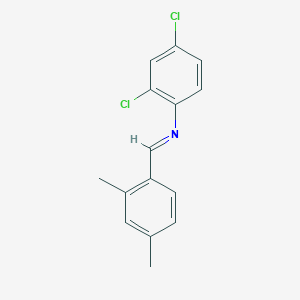
![{3-[(4-Methoxyphenyl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide](/img/structure/B8611317.png)
